molecular formula C18H17FN4O2 B2990559 1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 2034500-00-8

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No. B2990559
CAS RN: 2034500-00-8
M. Wt: 340.358
InChI Key: SWOQWIRRFANVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as FIIN-2, is a small molecule inhibitor that targets the tyrosine kinase activity of fibroblast growth factor receptor (FGFR) family proteins. FGFRs are a group of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of FGFRs has been associated with various human diseases, including cancer, skeletal disorders, and developmental syndromes. Therefore, the development of FGFR inhibitors such as FIIN-2 has become an active area of research in the field of drug discovery.

Scientific Research Applications

Pharmacogenetics and Drug Metabolism

The efficacy and safety of fluoropyrimidine-based chemotherapy are significantly influenced by genetic variations in the enzymes responsible for drug metabolism, particularly dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene. Variants in DPYD can lead to severe toxicity in patients with reduced enzyme activity, underscoring the importance of pharmacogenetic testing prior to treatment initiation. Studies have identified specific DPYD polymorphisms associated with an increased risk of adverse drug reactions, suggesting that genotyping can improve patient safety and treatment outcomes by allowing for dose adjustments or alternative therapies for those at risk (Henricks et al., 2018).

Therapeutic Efficacy in Cancer Treatment

The therapeutic efficacy of fluoropyrimidines is also influenced by genetic polymorphisms in target enzymes, such as thymidylate synthase (TS), and in enzymes involved in folate metabolism, such as methylenetetrahydrofolate reductase (MTHFR). These genetic factors can predict tumor response and patient survival, highlighting the role of pharmacogenomics in personalizing chemotherapy regimens (Cohen et al., 2003). For instance, MTHFR polymorphisms have been studied for their impact on the effectiveness of fluoropyrimidine-based chemotherapy in colorectal cancer, suggesting potential as genomic predictors of clinical response (Marcuello et al., 2006).

Improving Chemotherapy Safety and Efficacy

Research into the mechanisms of action, metabolism, and resistance to fluoropyrimidines has led to the development of novel therapeutic strategies aimed at enhancing efficacy while minimizing toxicity. This includes the formulation of prodrugs like capecitabine, which is designed to be activated preferentially in tumor tissues, thereby reducing systemic exposure and associated side effects (Schüller et al., 2000) Additionally, the integration of pharmacokinetic and pharmacodynamic considerations into treatment planning, including the evaluation of enzyme activities and drug concentration in tissues, supports more individualized and effective chemotherapy approaches.

properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-14-9-20-18(21-10-14)25-15-6-8-23(11-15)17(24)12-22-7-5-13-3-1-2-4-16(13)22/h1-5,7,9-10,15H,6,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOQWIRRFANVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-indol-1-yl)ethanone

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